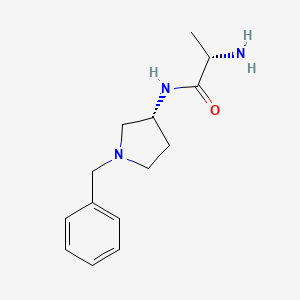

(S)-2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-propionamide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-[(3R)-1-benzylpyrrolidin-3-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-11(15)14(18)16-13-7-8-17(10-13)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3,(H,16,18)/t11-,13+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYISHHAQAKICG-WCQYABFASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCN(C1)CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H]1CCN(C1)CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Auxiliaries

The (R)-configured pyrrolidine moiety is introduced via resolution of racemic 1-benzylpyrrolidin-3-amine using L-tartaric acid. Recrystallization from ethanol yields enantiomerically pure (R)-amine (er >99:1), as confirmed by polarimetry ([α]²⁰_D = +54.0 in acetone).

Marfey’s Reagent for Enantiomeric Excess Determination

Marfey’s reagent (FDNB-L-alaninamide) derivatives the free amine group of the product. HPLC analysis (C18 column, MeCN:H₂O gradient) resolves diastereomers, confirming er values >99:1 for both (S)-amino and (R)-pyrrolidine centers.

Purification and Characterization

Column Chromatography

Spectroscopic Data

-

¹H NMR (600 MHz, DMSO-d₆): δ 1.44 (d, J = 6.8 Hz, 3H, CH₃), 2.90–3.10 (m, 4H, pyrrolidine-H), 4.25 (q, J = 6.8 Hz, 1H, CH), 7.20–7.35 (m, 5H, Ar-H).

Comparative Analysis of Synthetic Routes

Challenges and Optimizations

-

Side Reactions: Overheating (>125°C) promotes racemization at the α-amino center. Optimal temperatures are 80–110°C.

-

Solvent Choice: CPME enhances reaction rates compared to THF or DMF due to higher boiling point and lower polarity.

-

Scale-Up: Boron-mediated amidation is scalable to 100 g with consistent yields (84±3%) .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(®-1-benzyl-pyrrolidin-3-yl)-propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions, including elevated temperatures and the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in the formation of new functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

(S)-2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-propionamide serves as an important intermediate in the synthesis of chiral drugs. Its unique structure allows for the exploration of enantiomeric interactions, which are crucial in drug efficacy and safety. The compound's chiral centers make it a valuable candidate for studying stereochemistry in pharmacology .

Neuroscience Research

Research indicates that compounds similar to this compound may interact with neurotransmitter systems. Studies have shown that such compounds can modulate receptor activity, potentially leading to advancements in treatments for neurological disorders .

The compound has been investigated for its biological activity, including its potential as an anti-inflammatory agent and its role in modulating pain pathways. Its ability to influence biological interactions makes it a candidate for further exploration in therapeutic applications .

Case Study 1: Chiral Drug Development

A study demonstrated the synthesis of this compound as a precursor for developing novel analgesics. The research highlighted its effectiveness in enhancing the potency of existing drugs while reducing side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Neuropharmacological Studies

In a neuropharmacological context, this compound was assessed for its impact on dopamine receptors in animal models. The findings suggested a promising role in managing conditions like Parkinson's disease by improving dopaminergic signaling pathways .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(®-1-benzyl-pyrrolidin-3-yl)-propionamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

2-Amino-N-(2,2,2-trifluoroethyl) acetamide

- Structure : Acetamide backbone with a trifluoroethyl substituent.

- Key differences :

2-Amino-N-(arylsulfinyl)-acetamide derivatives

- Structure : Acetamide with arylsulfinyl substituents.

- Key differences: Sulfinyl group increases acidity and hydrogen-bonding capacity, altering solubility and target interactions. Designed as inhibitors of bacterial aminoacyl-tRNA synthetase, suggesting antimicrobial applications .

(R)-N-(1-Benzyl-pyrrolidin-3-yl)-4-iodo-benzenesulfonamide

(S)-2-Amino-N-(3-fluoro-benzyl)-propionamide

- Structure : Propionamide with a 3-fluoro-benzyl group.

- Key differences: Fluorine atom enhances electronegativity and metabolic stability via cytochrome P450 inhibition.

N-[1-(3-Amino-4-phenyl-butyryl)-4-hydroxy-pyrrolidin-2-ylmethyl]-propionamide

- Structure : Propionamide with a hydroxylated pyrrolidine and phenyl-butyryl chain.

- Key differences :

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Compounds

Table 2: Impact of Functional Groups

Biological Activity

(S)-2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-propionamide, also known by its CAS number 1354953-53-9, is a compound with significant biological activity that has garnered attention in medicinal chemistry and pharmacology. This article explores its biological properties, synthesis, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound has the molecular formula and features a chiral center, which contributes to its unique biological interactions. The presence of the benzyl group and the amino-propionamide moiety enhances its potential as a pharmacological agent.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Benzyl Group : A nucleophilic substitution reaction is used where a benzyl halide reacts with the pyrrolidine.

- Formation of the Amino-Propionamide Moiety : This final step involves reacting an intermediate with an amine and propionyl chloride under controlled conditions.

These synthetic routes can be optimized for industrial production to ensure high yield and purity through techniques such as chromatography and recrystallization .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can modulate enzyme activity or receptor signaling pathways, which leads to various pharmacological effects. The compound's amide functional group facilitates hydrogen bonding with biological molecules, influencing their function .

Pharmacological Applications

- Anticonvulsant Activity : Recent studies have highlighted the compound's potential as an anticonvulsant. It has shown effectiveness in various animal models of epilepsy, including maximal electroshock and pentylenetetrazole tests. Its broad-spectrum activity suggests it may be beneficial in treating different types of epilepsy .

- Antimicrobial Properties : Preliminary investigations indicate that derivatives related to this compound exhibit antibacterial and antifungal activities. For instance, similar pyrrolidine derivatives have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Neuroprotective Effects : The compound may also have neuroprotective properties, potentially useful in treating neurodegenerative diseases through modulation of neuronal excitability .

Case Studies

Several studies have evaluated the biological activity of this compound:

- Study on Anticonvulsant Efficacy : A study published in 2019 demonstrated that related compounds showed significant protection in animal models against seizures, indicating potential for further development as anticonvulsants .

- ADME-Tox Profile : Research into the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties revealed favorable profiles for related compounds, suggesting good permeability and metabolic stability without significant hepatotoxicity .

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticonvulsant, Antimicrobial |

| N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide | Structure | Broad-spectrum anticonvulsant |

| Pyrrolidine Derivatives | Varies | Antibacterial, Antifungal |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (S)-2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-propionamide?

- Methodological Answer : The compound can be synthesized via condensation reactions followed by stereoselective purification. For example, analogs like N-benzyl-2-acetamidopropionamide derivatives are synthesized using ethanol and piperidine under controlled temperatures (0–5°C) to optimize yield and stereochemical purity . Key steps include:

- Stereochemical control : Chiral resolution via HPLC or enzymatic methods to isolate (S)- and (R)-isomers.

- Characterization : Post-synthesis validation using ¹H NMR, IR, and mass spectrometry to confirm structure and enantiomeric excess .

Q. Which spectroscopic techniques are critical for confirming the molecular structure and stereochemistry?

- Methodological Answer : A combination of:

- ¹H NMR : To verify proton environments and stereochemical configuration (e.g., distinguishing (R)- vs. (S)-isomers via splitting patterns).

- IR spectroscopy : To identify functional groups (amide bonds, pyrrolidine rings).

- Mass spectrometry : For molecular weight confirmation and fragmentation patterns.

- UV-Vis : To assess electronic transitions in chromophores, particularly if conjugated systems are present .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

- Methodological Answer :

- Solubility : Test in polar (e.g., DMSO, water) and non-polar solvents (e.g., chloroform) using nephelometry or UV absorbance.

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure, monitored via HPLC .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

- Methodological Answer : Stereochemistry significantly impacts efficacy. For example, in anticonvulsant studies of N-benzyl-2-acetamidopropionamide derivatives, the (R)-stereoisomer of a related compound showed an ED50 of 4.5 mg/kg in mice, while the (S)-isomer exceeded 100 mg/kg . Key steps to evaluate stereochemical effects:

- Stereoisomer separation : Use chiral chromatography or enzymatic resolution.

- In vivo testing : Compare dose-response curves for each isomer in disease models.

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic profiling : Assess bioavailability, metabolism (e.g., liver microsome assays), and blood-brain barrier penetration.

- Species-specific factors : Test in multiple animal models (e.g., mice vs. rats) to account for metabolic differences. In anticonvulsant studies, oral administration in rats showed higher potency (ED50 = 3.9 mg/kg) compared to mice (ED50 = 8.3 mg/kg) for the same compound .

Q. How can computational modeling predict binding affinity and off-target effects?

- Methodological Answer :

- Molecular docking : Use software like AutoDock to simulate interactions with target proteins (e.g., receptors involved in neurodegenerative diseases).

- QSAR models : Corrogate structural features (e.g., benzyl-pyrrolidine moiety) with activity data from analogs to predict modifications for enhanced selectivity .

Q. What approaches validate structure-activity relationships (SAR) for analogs?

- Methodological Answer :

- Analog synthesis : Introduce substituents at the C(3) site (e.g., halogens, heteroatoms) and compare activities. For example, oxygen-substituted derivatives of N-benzyl-2-acetamidopropionamide showed ED50 values <20 mg/kg, outperforming sulfur or nitrogen analogs .

- Data correlation : Use regression analysis to link physicochemical properties (logP, polar surface area) with bioactivity .

Data Contradiction Analysis

Q. How to address conflicting data on neurotoxicity and therapeutic indices?

- Methodological Answer :

- Protective Index (PI) calculation : PI = TD50 (neurotoxic dose)/ED50 (effective dose). For (R)-18, PI values were 6.0 (mice) and >130 (rats), highlighting species-specific toxicity thresholds .

- Mechanistic studies : Use electrophysiology or calcium imaging to differentiate neurotoxicity from therapeutic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.